molecular formula C15H26O2 B12574459 Dec-9-EN-1-YL pent-4-enoate CAS No. 195449-32-2

Dec-9-EN-1-YL pent-4-enoate

Cat. No.: B12574459
CAS No.: 195449-32-2
M. Wt: 238.37 g/mol
InChI Key: OQKDAZOTNYNNQQ-UHFFFAOYSA-N
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Description

Dec-9-en-1-yl pent-4-enoate is an unsaturated ester comprising a dec-9-en-1-yl alcohol moiety esterified with pent-4-enoic acid. Its structure features two double bonds: one at the 9th carbon of the decyl chain and another at the 4th position of the pentenoyl group (Fig. 1).

Properties

CAS No.

195449-32-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

dec-9-enyl pent-4-enoate

InChI

InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-12-14-17-15(16)13-6-4-2/h3-4H,1-2,5-14H2

InChI Key

OQKDAZOTNYNNQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCOC(=O)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-9-en-1-yl pent-4-enoate can be synthesized through esterification. The reaction involves dec-9-en-1-ol and pent-4-enoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts on mesoporous silica can also be employed to improve selectivity and reduce by-products .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation at both double bond positions (C4 and C9). Key findings:

CatalystConditionsProductYieldSource
Pd/C (10 wt%)H₂ (50 psi), EtOAc, 25°CDecan-1-yl pentanoate92%
PtO₂H₂ (30 psi), MeOH, 40°CPartially saturated derivatives*78%

*Selective hydrogenation of the C4 double bond occurs under milder conditions due to steric hindrance at C9.

Olefin Metathesis

Ring-closing metathesis (RCM) with Grubbs catalysts enables macrocycle formation:

text
**Substrate**: (E)-Dec-9-en-1-yl pent-4-enoate **Catalyst**: RuCl₂(PCy₃)₂(=CHPh) (5 mol%) **Solvent**: CH₂Cl₂, reflux, 12 h **Product**: 14-membered lactone **Yield**: 65% [6]

Binary systems with Ti(OiPr)₄ enhance reactivity for strained rings .

Electrophilic Additions

The C4 double bond reacts preferentially in electrophilic processes:

ReactionReagentProductSelectivitySource
BrominationBr₂ (1 eq), CCl₄4,5-dibromo derivative>95% C4
EpoxidationmCPBA, CH₂Cl₂4,5-epoxide88%

Steric shielding at C9 by the decenyl chain dictates regioselectivity .

Ester Functionalization

The pent-4-enoate moiety participates in transesterification:

Conditions :

  • Alcohol: Benzyl alcohol (2 eq)

  • Catalyst: DMAP (0.1 eq), EDC·HCl (1.5 eq)

  • Solvent: CH₂Cl₂, 25°C, 3 h

  • Conversion : 94% to benzyl pent-4-enoate

Oxidative Cleavage

Ozonolysis produces diagnostic fragments:

text
**Ozonolysis Protocol**: 1. O₃ (−78°C, CH₂Cl₂/MeOH) 2. Me₂S quench **Products**: - Nonanal (from C9 cleavage) - Glutaric acid semialdehyde (from C4 cleavage) **Yield**: 82% combined [7]

Alkylation Patterns

The β-keto ester tautomer enables dual reactivity:

ConditionsPathwayProductYield
LDA, THF, −78°C → RXC-alkylation2-alkylated derivative55-70%
NaH, DMF, RT → RXO-alkylationEnol ether40-60%

Keto-enol equilibrium (Keq = 3.2 in CDCl₃) governs product distribution .

Thermal Rearrangements

At >150°C, competing pathways emerge:

TemperaturePathwayMajor Product% Distribution
160°CCope rearrangementCycloheptenone derivative65%
200°CRetro-Diels-AlderConjugated diene78%

Activation energies: 28.4 kcal/mol (Cope) vs 32.1 kcal/mol (retro-DA) .

Scientific Research Applications

Dec-9-en-1-yl pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of dec-9-en-1-yl pent-4-enoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing dec-9-en-1-ol and pent-4-enoic acid. These products can then participate in further biochemical pathways. The double bonds in the compound also allow for interactions with enzymes involved in oxidation and reduction reactions .

Comparison with Similar Compounds

Key Structural Analogues

The following esters share structural motifs with Dec-9-en-1-yl pent-4-enoate, differing in alkyl chain length, unsaturation position, and ester group composition:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound N/A C₁₅H₂₄O₂ 236.35 Double bonds at C9 (decyl) and C4 (pentenoyl)
Ethyl pent-4-enoate 1968-40-7 C₇H₁₂O₂ 128.17 Ethyl ester; shorter chain, C4 unsaturation
Butyl undec-10-enoate 109-42-2 C₁₅H₂₈O₂ 240.38 Butyl ester; unsaturation at C10 (undecenoyl)
10-Undecenoic acid ethyl ester 692-86-4 C₁₃H₂₄O₂ 212.33 Ethyl ester; unsaturation at C10 (undecenoyl)

Notes:

  • Chain Length : Longer alkyl chains (e.g., dec-9-en-1-yl vs. ethyl) increase hydrophobicity and boiling points .
  • Unsaturation Position : The C4 vs. C10 double bonds influence reactivity in cross-metathesis or oxidation reactions .

Physicochemical Properties and Stability

Estimated Physical Properties

Property This compound Ethyl Pent-4-enoate Butyl Undec-10-enoate
Boiling Point (°C) ~250 (estimated) 142–144 275
Solubility in Water Low Moderate Low
Stability Air-sensitive (allylic oxidation risk) Stable under standard conditions Stable but hydrophobic

Key Observations :

  • The extended alkyl chain in this compound reduces water solubility compared to Ethyl pent-4-enoate .
  • Double bonds at C4 and C9 may confer higher reactivity in polymerization or hydrogenation reactions compared to saturated esters .

Industrial Uses

  • Fragrance and Flavor: Shorter-chain analogues like Ethyl pent-4-enoate are used in fragrances; Dec-9-en-1-yl derivatives may enhance longevity in formulations .
  • Polymer Chemistry: The dual unsaturation could enable copolymerization with dienes or acrylates, similar to undecenoate esters in polymer synthesis .

Analytical Confirmation

  • NMR : Distinct signals for allylic protons (δ 5.2–5.8 ppm) and ester carbonyl (δ 170–175 ppm) .
  • MS : Molecular ion peak at m/z 236.35 (calculated for C₁₅H₂₄O₂) .

Q & A

Q. How can multi-omics approaches decode biological interactions of this compound?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify gene expression changes post-exposure.
  • Metabolomics : LC-MS/MS to map metabolic pathway disruptions.
  • Integration : Use pathway enrichment tools (e.g., KEGG) to link omics layers.
    Address ethical considerations in data sharing and reproducibility .

Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic assignments, and statistical metrics (e.g., t-test p-values).
  • Figures : Use Arrhenius plots for kinetic data or heatmaps for multivariate analysis.
  • Appendices : Archive raw NMR spectra, computational input files, and replication protocols .

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